

Application Notes and Protocols for the Quantification of AR244555

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Compound of Interest

Compound Name: AR244555

Cat. No.: B605559

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Introduction

AR244555, with the chemical name (1'-(but-3-enyl)-5-chlorospiro[indoline-3,4'-piperidine]-1-yl) (2,6-difluorophenyl)methanone, is a novel inverse agonist of the Mas G-protein coupled receptor. As a potential therapeutic agent, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of **AR244555** using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of **AR244555** is crucial for method development. Based on its chemical structure, the following properties are predicted:

- Molecular Formula: $C_{23}H_{23}ClF_2N_2O$
- Molecular Weight: 416.89 g/mol
- Predicted pKa: Due to the presence of nitrogen atoms in the piperidine and indoline moieties, **AR244555** is expected to be a basic compound with an estimated pKa in the range

of 8.0-9.0.

- Predicted logP: The presence of aromatic rings and the overall carbon-rich structure suggests a moderate to high lipophilicity, with an estimated logP value between 3 and 5.
- Solubility: Expected to have good solubility in organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO). Aqueous solubility is likely to be low, especially at neutral pH, but will increase in acidic conditions due to the basic nature of the molecule.

Method 1: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for studies requiring high sensitivity and selectivity, such as the analysis of plasma samples in pharmacokinetic studies where concentrations are expected to be low.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.^{[1][2]}

- To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound or a stable isotope-labeled **AR244555**).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: 20% to 95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95% to 20% B
 - 3.1-4.0 min: 20% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - **AR244555**: Precursor ion (Q1) m/z 417.2 → Product ion (Q3) [To be determined by infusion of a standard solution]. A plausible fragmentation would involve the piperidine or indoline ring.

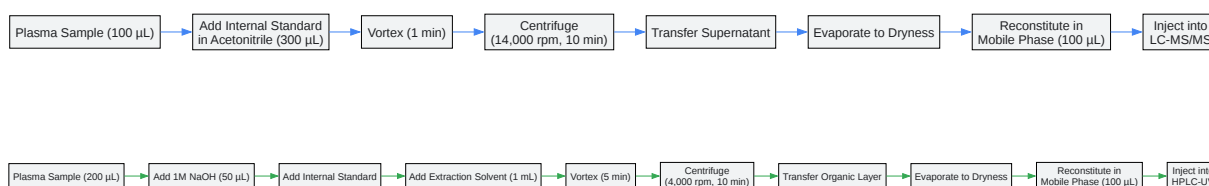
- Internal Standard: To be determined based on the selected standard.

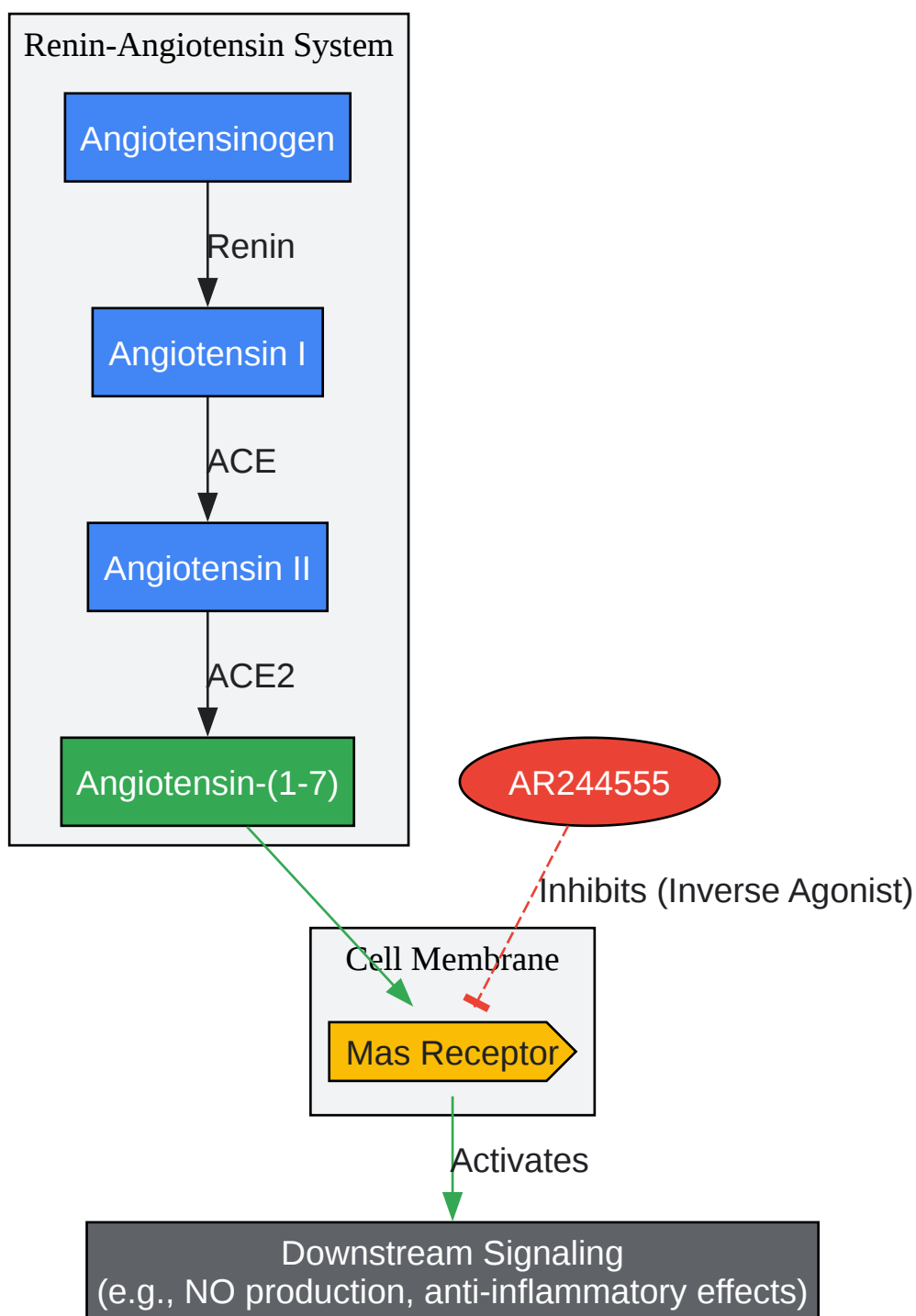
Data Presentation: LC-MS/MS Method Validation

Parameters

Parameter	Acceptance Criteria	Expected Performance
Linearity (r^2)	≥ 0.99	> 0.995
Range	To be determined based on expected concentrations	0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10	0.1 ng/mL
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ for LLOQ)	$< 10\%$
Precision (% CV)	$\leq 15\%$ ($\leq 20\%$ for LLOQ)	$< 10\%$
Matrix Effect	$CV \leq 15\%$	$< 15\%$
Recovery	Consistent, precise, and reproducible	$> 85\%$

Diagram: LC-MS/MS Experimental Workflow





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References

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Phone: (601) 213-4426
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